3-Amino-2-bromo-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 2-position, and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-amino-5-hydroxybenzoic acid. The reaction typically uses bromine in an organic solvent such as acetic acid, with the temperature controlled to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the amino group can be reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form amides or imines.
Common Reagents and Conditions
Bromination: Bromine in acetic acid at controlled temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Benzoic Acids: Products from substitution reactions.
Carbonyl Compounds: Products from oxidation reactions.
Amides and Imines: Products from condensation reactions.
Scientific Research Applications
3-Amino-2-bromo-5-hydroxybenzoic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-hydroxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Amino-5-hydroxybenzoic acid: Differently substituted, leading to variations in chemical reactivity and biological activity.
3-Bromo-5-hydroxybenzoic acid: Lacks the amino group, affecting its ability to participate in condensation reactions.
Uniqueness
3-Amino-2-bromo-5-hydroxybenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity patterns and potential applications. Its combination of functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H6BrNO3 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-amino-2-bromo-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12) |
InChI Key |
QDRHEOJJFIFFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.